3-Fluoro-4-(piperidin-4-yl)phenol
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Overview
Description
3-Fluoro-4-(piperidin-4-yl)phenol is a fluorinated aromatic compound that features a piperidine ring attached to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
3-Fluoro-4-(piperidin-4-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can result in specific effects on cellular processes, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(piperidin-4-yl)phenol: A closely related compound with similar structural features.
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole: Another fluorinated compound with a piperidine ring, used in different applications.
Uniqueness
3-Fluoro-4-(piperidin-4-yl)phenol is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable tool in various research and industrial applications .
Biological Activity
3-Fluoro-4-(piperidin-4-yl)phenol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorinated phenolic ring and a piperidine moiety. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to bind to various receptors and enzymes, influencing multiple signaling pathways. The fluorinated aromatic ring may contribute to its binding affinity, while the piperidine structure can enhance selectivity towards particular biological targets .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of piperidine have been reported to possess antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against various strains .
Table 1: Antimicrobial Activity of Piperidine Derivatives
Compound | Target Bacteria | MIC (μM) |
---|---|---|
This compound | Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 | |
Pseudomonas aeruginosa | Not specified |
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may possess anticancer activity. A study highlighted that certain piperidine derivatives showed cytotoxic effects on cancer cell lines, inducing apoptosis and inhibiting tumor growth . The mechanism appears to involve modulation of cell signaling pathways related to proliferation and apoptosis.
Case Study: Cytotoxicity in Cancer Models
In a recent investigation, a derivative of this compound was tested against FaDu hypopharyngeal tumor cells, showing improved cytotoxicity compared to standard treatments like bleomycin. The study utilized a three-component cycloaddition approach, emphasizing the structural importance of the piperidine ring in enhancing biological activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been further elucidated through structure-activity relationship studies. Modifications in the piperidine or phenolic components can significantly affect the compound's efficacy and selectivity. For example, substituents on the phenolic ring can alter binding interactions with target enzymes or receptors, enhancing or diminishing biological effects.
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Fluorine substitution | Increased lipophilicity |
Piperidine variation | Altered receptor selectivity |
Properties
IUPAC Name |
3-fluoro-4-piperidin-4-ylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-7-9(14)1-2-10(11)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIUDUETDRZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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